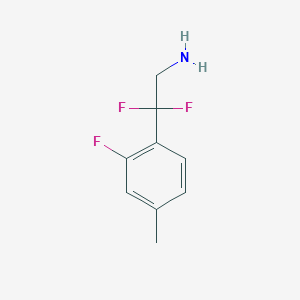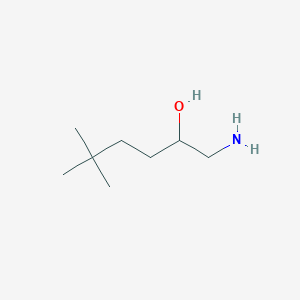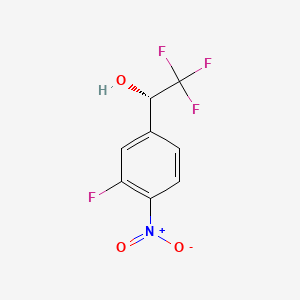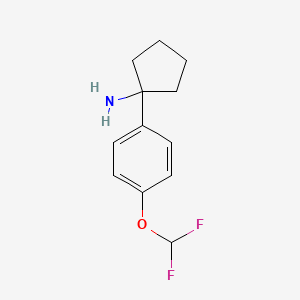
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a difluoromethoxy group and an amine group.
Métodos De Preparación
The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to reductive amination to introduce the amine group, resulting in the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a cyclopropane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(4-(Difluoromethoxy)phenyl)cyclohexan-1-amine: This compound has a cyclohexane ring, which may affect its reactivity and interactions with other molecules.
The unique structure of this compound, with its cyclopentane ring and difluoromethoxy substitution, distinguishes it from these similar compounds and contributes to its specific properties and applications .
Propiedades
Número CAS |
1094218-31-1 |
|---|---|
Fórmula molecular |
C12H15F2NO |
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-9(4-6-10)12(15)7-1-2-8-12/h3-6,11H,1-2,7-8,15H2 |
Clave InChI |
SNMAPNCSJUDMOW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=C(C=C2)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
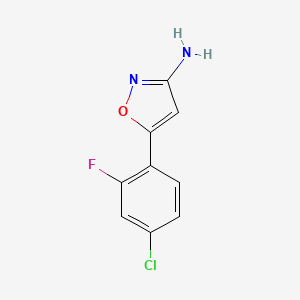
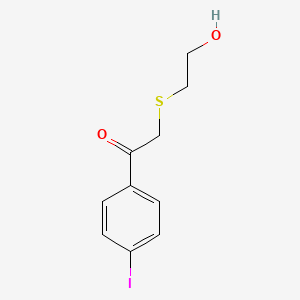
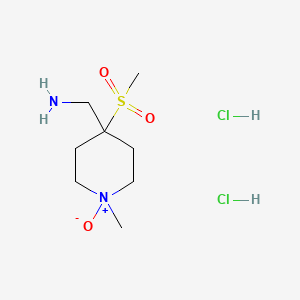

![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

